REACTION_CXSMILES
|
C([Li])CCC.[O:6]1[CH:10]=[CH:9][N:8]=[CH:7]1.[CH3:11][Si:12](Cl)([CH3:14])[CH3:13]>CCCCCC.CCOCC>[CH3:11][Si:12]([CH3:14])([CH3:13])[C:7]1[O:6][CH:10]=[CH:9][N:8]=1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CCC)[Li]
|
Name
|
solution
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
O1C=NC=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CCCCCC
|
Name
|
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
|
CCOCC
|
Name
|
|
Quantity
|
7.86 g
|
Type
|
reactant
|
Smiles
|
C[Si](C)(C)Cl
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The resulting solution was stirred at -78° for 30 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
DISTILLATION
|
Details
|
The reaction mixture was distilled
|
Type
|
CUSTOM
|
Details
|
the fraction with a boiling point of about 130° was collected
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
C[Si](C=1OC=CN1)(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 5.12 g | |
YIELD: CALCULATEDPERCENTYIELD | 50.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |